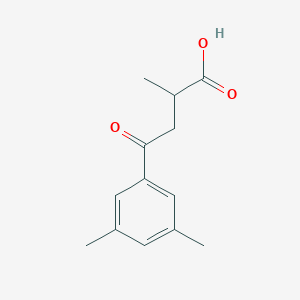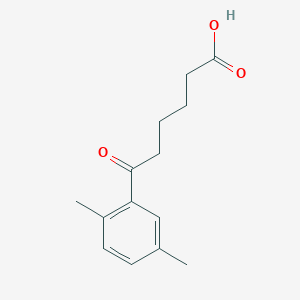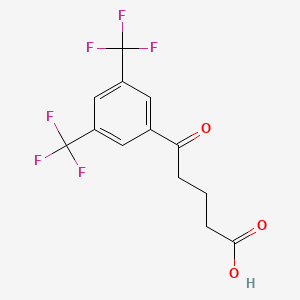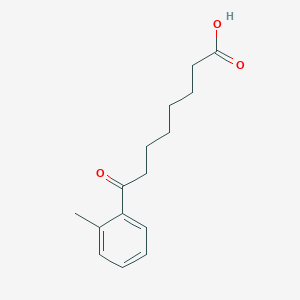
4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid, also known as 4-Methyl-3,5-dimethylphenyl-2-oxobutyrate, is an organic compound belonging to the class of carboxylic acids. It is a white, crystalline solid with a molecular formula of C10H14O3 and a molecular weight of 178.22 g/mol. 4-Methyl-3,5-dimethylphenyl-2-oxobutyrate is an important intermediate in the synthesis of various pharmaceuticals, dyes, and other organic compounds.
Aplicaciones Científicas De Investigación
Enzymatic Selectivity and Stereochemistry
Research by Sobolev et al. (2002) on derivatives of dimethylphenyl-substituted dihydropyridine esters, including those with structures related to 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid, highlights the impact of methyl ester and acyl chain modifications on the enantioselectivity of enzymes like Candida rugosa lipase. This study is crucial in understanding the stereochemical aspects of these compounds in enzymatic reactions (Sobolev et al., 2002).
Transesterification Studies
Jackman, Petrei, and Smith (1991) investigated the transesterification rates of dimethylphenyl esters, including those structurally similar to 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid. Their findings in weakly polar, aprotic solvents contribute to our understanding of the chemical behavior of these compounds in different solvent environments (Jackman et al., 1991).
Asymmetric Synthesis of Amino Acids
Dygos et al. (1992) demonstrated a method for synthesizing unusual amino acids starting from dimethylphenol, which is relevant for compounds like 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid. Their approach provides insights into the synthesis of structurally complex amino acids (Dygos et al., 1992).
Antimicrobial Activity
Gein et al. (2020) synthesized derivatives of 4-oxobut-2-enoates, which are structurally related to 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid, and evaluated their antimicrobial activity. This research adds to the understanding of the potential biomedical applications of these compounds (Gein et al., 2020).
Chiral Stationary Phases in Chromatography
Ilisz et al. (2009) explored the use of 3,5-dimethylphenyl-carbamoylated derivatives in chromatography. Their work on chiral stationary phases provides valuable insights for analytical methods involving compounds like 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid (Ilisz et al., 2009).
Synthesis and Cyclization Studies
Vaickelionienė, Mickevičius, and Mikulskiene (2005) researched the synthesis and cyclization of N-substituted β-alanines, including dimethylphenyl derivatives. Their findings contribute to the chemical synthesis domain, particularly in the context of compounds similar to 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid (Vaickelionienė et al., 2005).
Photodynamic Therapy Research
Landen, Park, and Lightner (1983) conducted a study on the photo-oxygenation of compounds including dimethylpyrrolyl derivatives, providing insights into the photodynamic behavior of structurally related compounds like 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid. This research is significant in the field of photodynamic therapy (Landen et al., 1983).
Allosteric Modifiers of Hemoglobin
Randad et al. (1991) studied the synthesis and testing of compounds as allosteric modifiers of hemoglobin. This research is relevant to the potential medical applications of dimethylphenyl-substituted compounds in modifying hemoglobin's oxygen affinity (Randad et al., 1991).
Pharmaceutical Stability and Degradation
Kawaguchi-Murakami et al. (2009) investigated the oxidative degradation of pharmaceutical compounds, including dimethylphenyl-substituted pyrroles. This research is essential for understanding the stability and degradation pathways of related pharmaceuticals (Kawaguchi-Murakami et al., 2009).
Mecanismo De Acción
Target of Action
Similar compounds have been used in suzuki–miyaura cross-coupling reactions , which suggests that this compound might interact with palladium catalysts and organoboron reagents in the formation of carbon-carbon bonds .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound might participate in electronically divergent processes with the metal catalyst . Oxidative addition could occur with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation might occur with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound’s potential involvement in suzuki–miyaura cross-coupling reactions suggests it might influence pathways related to carbon-carbon bond formation .
Result of Action
Its potential role in suzuki–miyaura cross-coupling reactions suggests it might contribute to the formation of new carbon-carbon bonds .
Action Environment
The success of suzuki–miyaura cross-coupling reactions, in which the compound might participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Propiedades
IUPAC Name |
4-(3,5-dimethylphenyl)-2-methyl-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-8-4-9(2)6-11(5-8)12(14)7-10(3)13(15)16/h4-6,10H,7H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYIRJYVWHGOAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)CC(C)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645373 |
Source


|
| Record name | 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid | |
CAS RN |
898767-01-6 |
Source


|
| Record name | 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














